Periplocoside N

Description

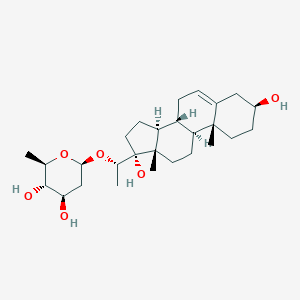

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSVACYEBUOKAY-NOQMFQFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Chromatographic Purification Methodologies of Periplocoside N

Extraction and Fractionation Strategies from Natural Sources for Periplocoside N

The initial step in isolating this compound involves the extraction of the compound from its primary natural source, the root barks of Periploca sepium. researchgate.net This is followed by a systematic fractionation process to separate the crude extract into simpler mixtures based on the polarity of the constituent compounds.

The dried and powdered root bark is first subjected to exhaustive extraction with an organic solvent, typically methanol. This process is designed to dissolve a broad range of secondary metabolites, including the target pregnane (B1235032) glycosides. The resulting methanolic extract contains a complex mixture of compounds from which this compound must be separated.

Following extraction, the crude extract undergoes a series of liquid-liquid partitioning steps. This fractionation strategy separates compounds based on their differential solubility in immiscible solvents of varying polarities. A common approach involves suspending the crude extract in water and sequentially partitioning it against solvents of increasing polarity. This yields several fractions, allowing for the targeted isolation of the glycosides, which are typically found in the medium-to-high polarity fractions. This compound has been successfully isolated from fractions that demonstrated specific biological activity, such as antitumor properties. elsevierpure.com

The table below outlines a representative extraction and fractionation scheme for the isolation of this compound.

| Step | Procedure | Purpose | Resulting Fraction |

| 1. Extraction | Dried, powdered root barks of Periploca sepium are exhaustively extracted with 95% Methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure. | To obtain a crude extract containing a wide range of plant metabolites, including this compound. | Crude Methanol Extract |

| 2. Fractionation | The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. | To separate compounds based on polarity, simplifying the mixture for further purification. | 1. n-Hexane Fraction |

| 2. Chloroform (or Ethyl Acetate) Fraction | |||

| 3. n-Butanol Fraction | |||

| 4. Aqueous Fraction | |||

| 3. Pre-purification | The biologically active fraction (e.g., Chloroform or Ethyl Acetate fraction) is subjected to column chromatography over silica gel. | To further separate the glycoside-rich fraction into sub-fractions. | Multiple semi-purified sub-fractions |

Advanced Chromatographic Separation Techniques for this compound Isolation

Following initial fractionation, the semi-purified fractions containing this compound require further purification using high-resolution chromatographic methods. These advanced techniques are essential for isolating the target compound to a high degree of purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a critical and often final step in the purification of natural products like this compound. warwick.ac.ukshimadzu.comglsciences.com It offers high resolving power, allowing for the separation of structurally similar compounds from a complex mixture. lcms.cz The technique utilizes a high-pressure pump to pass the mobile phase and sample through a column packed with a stationary phase.

For the isolation of pregnane glycosides, reversed-phase preparative HPLC is commonly employed. thermofisher.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential hydrophobic interactions of the compounds with the stationary phase.

The table below details typical parameters for a preparative HPLC method suitable for the final purification of this compound.

| Parameter | Specification | Purpose |

| Instrument | Preparative HPLC System | To perform high-resolution separation on a larger scale for compound isolation. |

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm particle size) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile (A) and Water (B) | Solvents used to elute compounds from the column. |

| Elution Mode | Gradient Elution | The composition of the mobile phase is changed over time to effectively separate a mixture of compounds with varying polarities. |

| Flow Rate | ~15-20 mL/min | The rate at which the mobile phase passes through the column, scaled up from analytical methods. glsciences.com |

| Detection | UV Detector (set at ~210 nm) | To monitor the elution of compounds from the column. Pregnane glycosides typically lack strong chromophores and are detected at low UV wavelengths. |

| Injection Volume | 1-2 mL (of a concentrated sample fraction) | The amount of semi-purified sample loaded onto the column for separation. |

While preparative HPLC is a powerful tool, other advanced methods can be employed, either as alternatives or as complementary steps in the purification workflow.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding issues such as irreversible adsorption of the sample. nih.govpan.olsztyn.pl In CCC, the separation occurs between two immiscible liquid phases. One phase is held stationary in a coil by centrifugal force, while the other phase is pumped through it as the mobile phase. The choice of the two-phase solvent system is crucial for achieving successful separation. This technique is particularly advantageous for purifying saponins and glycosides. pan.olsztyn.pl

Other chromatographic techniques often used in the purification cascade prior to the final HPLC step include:

Silica Gel Column Chromatography: A standard, low-pressure technique used for initial fractionation of the crude extract based on polarity.

Sephadex LH-20 Column Chromatography: An adsorption and partition chromatography method that utilizes a lipophilic dextran gel. It is effective for separating compounds based on both polarity and molecular size, and it is widely used in the purification of glycosides and other natural products.

The combination of these methods in a sequential manner, often guided by bioassays, enables the efficient and successful isolation of pure this compound from its natural source. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of Periplocoside N

Nuclear Magnetic Resonance (NMR) Spectroscopy for Periplocoside N Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the de novo structure determination of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and stereochemistry of this compound can be established.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provides critical information regarding the number and chemical environment of protons within the molecule. Key signals reveal the presence of the steroidal aglycone and the attached sugar moieties. Characteristic signals for methyl groups, olefinic protons, and oxymethine protons of the steroid nucleus, alongside the anomeric protons of the sugar units, serve as initial anchor points for structural assignment.

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and substitution patterns. Signals corresponding to quaternary carbons, methines, methylenes, and methyl groups of both the aglycone and the glycosidic chains are observed, providing a complete carbon count and initial insights into the functional groups present.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| Aglycone | ||

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| 4 | ... | ... |

| 5 | ... | ... |

| 6 | ... | ... |

| 7 | ... | ... |

| 8 | ... | ... |

| 9 | ... | ... |

| 10 | ... | ... |

| 11 | ... | ... |

| 12 | ... | ... |

| 13 | ... | ... |

| 14 | ... | ... |

| 15 | ... | ... |

| 16 | ... | ... |

| 17 | ... | ... |

| 18 | ... | ... |

| 19 | ... | ... |

| 20 | ... | ... |

| 21 | ... | ... |

| Sugar Moiety 1 | ||

| 1' | ... | ... |

| 2' | ... | ... |

| 3' | ... | ... |

| 4' | ... | ... |

| 5' | ... | ... |

| 6' | ... | ... |

| OMe | ... | ... |

| Sugar Moiety 2 | ||

| 1'' | ... | ... |

| 2'' | ... | ... |

| 3'' | ... | ... |

| 4'' | ... | ... |

| 5'' | ... | ... |

| 6'' | ... | ... |

| Note: Specific chemical shift and coupling constant values are based on published data for this compound and related analogues. The table is representative of the type of data obtained. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the complete structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is utilized to identify proton-proton coupling networks. Cross-peaks in the COSY spectrum reveal which protons are vicinally coupled (typically separated by three bonds), allowing for the tracing of spin systems within the steroid rings and the sugar residues.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This powerful technique enables the unambiguous assignment of the ¹³C NMR signals based on the already assigned proton resonances, providing a direct link between the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying long-range correlations between protons and carbons, typically over two to three bonds. These correlations are instrumental in connecting the individual spin systems established by COSY, linking the sugar moieties to the aglycone, and defining the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is critical for determining the relative stereochemistry of the molecule, including the configuration of chiral centers and the orientation of substituents on the steroid nucleus and the glycosidic linkages.

Table 2: Key 2D NMR Correlations for this compound

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |

| H-1' | H-2' | C-3 (Aglycone), C-2', C-5' | ... |

| H-1'' | H-2'' | C-4' (Sugar 1), C-2'', C-5'' | ... |

| H-18 | ... | C-12, C-13, C-14, C-17 | H-20 |

| H-19 | ... | C-1, C-5, C-9, C-10 | ... |

| Note: This table presents a selection of expected key correlations for structural elucidation. |

Mass Spectrometry for this compound Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the determination of the molecular weight of this compound with high accuracy. The analysis typically reveals the protonated molecule [M+H]⁺ or adducts with ions such as sodium [M+Na]⁺ or potassium [M+K]⁺, confirming the molecular mass of the intact glycoside.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS is employed to gain deeper structural insights through collision-induced dissociation (CID) of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation typically involves the sequential loss of the sugar units, providing information on the nature and sequence of the monosaccharides in the glycosidic chain. Fragmentation of the aglycone itself can also yield diagnostic ions that help to confirm the structure of the steroidal core.

Table 3: Characteristic MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss | Interpretation |

| [M+Na]⁺ | ... | ... | Loss of terminal sugar |

| ... | ... | ... | Loss of second sugar |

| ... | ... | ... | Fragmentation of the aglycone |

| Note: This table illustrates the expected fragmentation pattern for a pregnane (B1235032) diglycoside. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition of this compound. The precise mass allows for the calculation of a unique molecular formula, which must be consistent with the data obtained from NMR spectroscopy, thereby providing definitive confirmation of the compound's chemical formula.

Through the synergistic application of these advanced spectroscopic techniques, the complete and unambiguous structural elucidation of this compound is achieved, laying the groundwork for further investigation into its chemical and biological properties.

X-ray Crystallography and Other Diffraction Techniques for this compound Analogs

X-ray crystallography stands as a definitive method for the absolute determination of molecular structure. This technique has been instrumental in the structural revision of a series of pregnane glycosides isolated from the genus Periploca, to which this compound belongs nih.gov. The process involves irradiating a crystalline form of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density, and thus the atomic arrangement.

While specific crystallographic data for this compound itself is not widely available in public literature, the structural elucidation of its analogs through X-ray diffraction has been a key component in verifying the structures proposed by other spectroscopic means, such as NMR spectroscopy nih.gov. The insights gained from the crystal structures of related pregnane glycosides provide a solid framework for understanding the conformational preferences and structural motifs present in this compound.

Advanced Vibrational Spectroscopy for this compound Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For a complex molecule like this compound, the FTIR spectrum would be rich with information.

Key functional groups present in this compound and its analogs, such as hydroxyl (-OH), carbonyl (C=O) groups within the steroidal backbone or lactone rings, and C-O bonds of the glycosidic linkages, all exhibit characteristic absorption bands in the FTIR spectrum. The positions and intensities of these bands can confirm the presence of these groups and provide clues about their chemical environment.

Table 1: Expected FTIR Absorption Regions for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1750 - 1650 |

| C-O (Ethers, Esters) | Stretching | 1300 - 1000 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This Raman shift provides information about the molecular vibrations.

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy could provide valuable data on the C-C backbone of the steroid nucleus and the symmetric stretching modes of various functional groups. Furthermore, it is generally less susceptible to interference from water, making it suitable for studying samples in aqueous environments.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation and characterization.

Biosynthetic Pathways and Precursor Studies of Periplocoside N

Elucidation of Steroidal Glycoside Biosynthesis in Periploca Species

The root bark of P. sepium is a significant source of bioactive C21 steroids and cardiac glycosides, including periplocin (B192072). nih.gov These compounds are recognized as derivatives of the steroid synthesis pathway. nih.govnih.gov While the upstream steroid biosynthesis pathway is relatively well-understood, the terminal steps involved in the biosynthesis of steroid derivatives such as C21 steroids and cardiac glycosides remain largely unknown. nih.gov Cholesterol is considered a direct precursor for cardiac glycoside biosynthesis, and pregnane (B1235032) derivatives are intermediates in this process. nih.gov The presence of certain compounds, such as compound 117 (a pregnane glycoside), in P. sepium suggests the involvement of a pregnane pathway in the biosynthesis of cardenolides in this species. mdpi.com

Transcriptome analysis of different tissues of P. sepium (leaves, roots, adventitious roots, and calli) has been conducted to identify genes involved in bioactive steroid synthesis. nih.govnih.gov This analysis aimed to elucidate the molecular mechanisms underlying the synthesis of bioactive steroids in P. sepium. nih.govnih.gov

Enzyme Systems and Genetic Regulation in Periplocoside N Biosynthesis

The biosynthesis of steroidal glycosides in Periploca species involves a range of enzymes. Genes encoding enzymes in the terpene metabolic pathway and steroid biosynthesis pathway have been identified through transcriptome analysis in P. sepium. nih.govnih.gov Enzymes involved in the upstream steroid biosynthesis pathway include acetyl-CoA acetyltransferase (ACAT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate (B85504) kinase (MK), phosphomevalonate kinase (PMK), mevalonate diphosphate (B83284) decarboxylase (MDD), isopentenylpyrophosphate isomerase (IPPI), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SS), squalene epoxidase (SE), and cycloartenol (B190886) synthase (CAS). nih.govnih.govresearchgate.net

Further downstream, enzymes potentially related to the biosynthesis of pregnane derivatives, which are intermediates for cardiac glycosides and likely C21 steroids like this compound, include cholesterol monooxygenase/side chain-cleaving enzyme (SCCE), 5β-progesterone reductase (5β-POR), 3β-hydroxysteroid dehydrogenase (3β-HSD), delta 5-delta 4-ketosteroid isomerase (KSI), and pregnane 14β-hydroxylase (P14β). nih.govresearchgate.net Cholesterol is converted into C21 steroids and cardiac glycosides through a series of enzyme-catalyzed reactions. researchgate.net

Glycosylation, the process of adding sugar moieties to the steroid skeleton, is a crucial step in the formation of steroidal glycosides. This process is primarily catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.commdpi.com UGTs are a large family of enzymes involved in transferring glycosyl groups from activated sugar donors, such as UDP-glucose, to acceptor molecules. mdpi.commdpi.com While the specific UGTs responsible for the glycosylation steps leading to this compound have not been fully elucidated, research on steroidal saponin (B1150181) biosynthesis in other plants has characterized UGTs responsible for the formation of glycosidic linkages and the elongation of sugar chains. nih.gov

Genetic regulation plays a vital role in controlling the expression of genes encoding these biosynthetic enzymes. frontiersin.org Transcriptome analysis in P. sepium has identified differentially expressed genes in various tissues, providing insights into the genetic regulation of bioactive steroid synthesis. nih.govnih.gov Transcription factors are known to regulate the expression of genes involved in secondary metabolite biosynthesis pathways in plants. frontiersin.orgnih.gov

Pharmacological Investigations of Periplocoside N in Preclinical Models

Immunomodulatory and Anti-inflammatory Activities of Periplocoside N

Research into the immunomodulatory and anti-inflammatory properties of compounds from Periploca sepium has identified several active constituents, including this compound and its analogs. mdpi.comresearchgate.net These studies often focus on the effects of these compounds on immune cell function and the production of inflammatory mediators.

Inhibition of Lymphocyte Proliferation by this compound Analogs in in vitro Systems

Studies have indicated that certain pregnane (B1235032) glycosides isolated from Periploca sepium, including this compound, exhibit inhibitory activity against the proliferation of T lymphocytes in vitro. researchgate.net For instance, pharmacological testing of several compounds from P. sepium, including this compound, showed inhibitory activity against T lymphocyte proliferation with IC50 values ranging from 0.29 µM to 1.97 µM. researchgate.net Another analog, Periplocoside E, significantly inhibited the proliferation of splenocytes induced by concanavalin (B7782731) A and mixed lymphocyte culture reaction in a dose-dependent manner at non-cytotoxic concentrations (<5 µM). nih.gov Periplocoside E also inhibited anti-CD3-induced primary T cell proliferation and activation. nih.gov

Modulation of Inflammatory Cytokine Production by this compound Analogs in Cellular Models

Investigations into the effects of Periploca sepium constituents on inflammatory cytokine production have primarily focused on analogs such as Periplocoside E and Periplocoside A. Periplocoside E has been shown to suppress the production of inflammatory cytokines like interleukin (IL)-2 and interferon (IFN)-γ from splenocytes in a dose-dependent manner in vitro. nih.gov It also strongly suppressed IFN-γ and IL-2 mRNA induction at the transcriptional level in primary T cells stimulated with anti-CD3. nih.govpsu.edu Periplocoside A has also been reported to inhibit antigen-specific cytokine production, including IL-17, IL-2, and IFN-γ, in restimulated draining lymph node cells from immunized mice. nih.gov Reduced IL-17 and IL-6 production was observed in mice treated with Periplocoside A. nih.gov

Effects on Immune Cell Polarization in in vitro Systems

The polarization of immune cells, such as the differentiation of T helper (Th) cells into distinct subsets like Th1, Th2, and Th17, or the polarization of macrophages into M1 and M2 phenotypes, plays a critical role in immune responses and inflammatory conditions. frontiersin.orgfrontiersin.orgmdpi.com While direct studies specifically detailing the effects of this compound on immune cell polarization in vitro are limited in the provided search results, research on related compounds from Periploca sepium offers some insights. For example, Periplocoside A has been shown to inhibit the differentiation of Th17 cells from murine purified CD4+ T cells in a dose-dependent manner in vitro. nih.gov This suggests a potential influence of Periploca sepium glycosides on the balance of immune cell subsets, which is relevant to immunomodulatory activity.

Antineoplastic Activities of this compound

Preclinical studies have also explored the potential antineoplastic activities of compounds derived from Periploca sepium, including this compound and related cardiac glycosides like periplocin (B192072) and periplocymarin (B150456). mdpi.com These investigations aim to understand their effects on cancer cell growth, survival, and the mechanisms underlying their cytotoxic effects. nih.govmedcraveonline.com

Effects on Cell Proliferation and Apoptosis Pathways in Cancer Cell Lines

Research on related compounds such as periplocin and periplocymarin provides insights into the potential mechanisms by which this compound might exert antineoplastic effects. Periplocin has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells (CFPAC1 and PANC-1) and lung cancer cells (A549 and LL/2), in a dose- and time-dependent manner in vitro. nih.govnih.govresearchgate.net It induces apoptosis in these cell lines. nih.govnih.govresearchgate.net Studies indicate that periplocin can induce apoptosis through the activation of the AMPK/mTOR pathway and inhibition of p70S6 kinase in pancreatic cancer cells. nih.govnih.govresearchgate.net It also induces caspase-dependent apoptosis and modulates apoptosis-associated proteins like cleaved caspase 3, cleaved caspase 8, Bax, and Bcl2. nih.govresearchgate.netresearchgate.net Periplocymarin has also demonstrated the ability to inhibit the proliferation of colorectal cancer cells (HCT 116 and RKO) in a dose-dependent manner and induce cell apoptosis. nih.govresearchgate.net

Mechanisms of Cytotoxic Effects on Specific Cell Types

The cytotoxic effects of cardiac glycosides like those found in Periploca sepium are often linked to their ability to interact with cellular membranes and proteins, potentially altering signaling pathways. biosynth.com Studies on periplocin have elucidated some of the mechanisms involved. Periplocin has been shown to induce apoptosis in pancreatic cancer cells by regulating the AMPK/mTOR pathway. nih.govresearchgate.net Inhibition of AMPK activity reduced the periplocin-induced inhibition of cell proliferation and autophagy activation, further supporting the role of this pathway. nih.govresearchgate.net In lung cancer cells, periplocin inhibited growth and induced apoptosis by blocking the AKT/ERK signaling pathways and modulating the expression of Bcl-2 and Bax, leading to the activation of caspase-3 and caspase-9. researchgate.net Periplocymarin's pro-apoptosis effects in colorectal cancer cells may involve impairing the PI3K/AKT signaling pathway. nih.govresearchgate.net While these studies focus on related compounds, they suggest that this compound may share similar mechanisms of action involving the modulation of key signaling pathways that regulate cell proliferation and apoptosis in cancer cells. biosynth.com

Antimicrobial and Antiparasitic Activities of this compound

Research into the antimicrobial and antiparasitic activities of this compound has explored its potential effects against various pathogens, including fungi, bacteria, and potentially parasites. The genus Periploca is known to contain secondary metabolites with diverse biological activities, including antimicrobial properties mdpi.com.

Antifungal Efficacy Studies

Studies on pregnane glycosides isolated from Periploca sepium root barks have included this compound (PSN) in evaluations of antifungal activity against several phytopathogenic fungi zu.edu.eg. While Periplocoside W (PSW) demonstrated significant antifungal activity against Valsa mali and Fusarium graminearum, the specific antifungal efficacy of this compound in these studies was not highlighted as strongly as that of PSW zu.edu.eg. Another study mentioned this compound among five compounds isolated from Periploca sepium roots that were found to possess insecticidal activities, but did not detail its antifungal properties tandfonline.comresearchgate.net. Essential oils from P. sepium roots have shown strong antimicrobial activity against C. albicans and Magnaporthe oryzae, but this activity is attributed to components like 4-methoxysalicylaldehyde, not specifically this compound researchgate.net.

Antibacterial and Antiviral Potential

While the root bark essential oil of Periploca sepium has demonstrated forceful contact-killing activity against Myzus avenae and its main component, 4-methoxysalicylaldehyde, showed antinematodal activity mdpi.com, direct evidence detailing the antibacterial or antiviral potential of this compound itself is limited in the provided search results. Some studies on other compounds from the Periploca genus mention antibacterial activity, such as a new triterpene from P. aphylla exhibiting temperate antibacterial activity mdpi.com. However, this activity was not associated with this compound. The broader antimicrobial activities of the genus Periploca are acknowledged mdpi.com, but specific data for this compound against bacteria or viruses are not prominently featured.

Insecticidal Activities of this compound and Related Periplocosides

This compound has been identified as a pregnane glycoside possessing insecticidal activities, particularly against the red imported fire ant (Solenopsis invicta) medchemexpress.commedchemexpress.cnchemfaces.commedchemexpress.com. The insecticidal potential of Periploca sepium extracts has been reported against various insects, including Mythimna separata, Plutella xylostella, Schizaphis graminum, Pieris rapae, and Musca domestica tandfonline.com.

Comparative Insecticidal Efficacy Studies across Pest Species

Other related periplocosides, such as Periplocoside P (PSP) and Periplocoside T (PST), have also shown significant insecticidal activity against lepidopteran pests like Mythimna separata and Plutella xylostella nyxxb.cnresearchgate.netnih.govresearchgate.net. For instance, PST exhibited notable insecticidal activity against 3rd instar M. separata and P. xylostella larvae with reported LD50 values nih.gov. PSP also demonstrated high insecticidal activity against Mythimna separata researchgate.netresearchgate.netnih.gov. While these studies highlight the insecticidal potential of related periplocosides, specific comparative efficacy data directly contrasting this compound with a wide range of other periplocosides across multiple pest species is not extensively detailed in the provided information.

Evaluation of Stomach Toxicity and Other Modes of Action

This compound, like other insecticidal periplocosides from Periploca sepium, is understood to exert its effects through stomach toxicity nih.gov. This mode of action involves the compound being ingested by the insect nih.gov. Studies on related periplocosides, such as Periplocoside NW (PSNW), have provided insights into the potential mechanisms. PSNW displayed potent stomach toxicity against pests like Plutella xylostella, Mythimna separata, and Pieris rapae nih.govmdpi.comresearchgate.net. Symptom observations in M. separata larvae treated with PSNW included cessation of feeding and swelling of the abdomen, typical signs of stomach toxicity nih.govmdpi.com.

Research suggests that the midgut epithelium of insects is a primary target site for insecticidal periplocosides researchgate.netnih.govresearchgate.netresearchgate.net. Fluorescence localization studies with PSNW indicated that it binds to the midgut cells of Mythimna separata larvae nih.govresearchgate.net. Ultrastructural studies revealed that PSNW causes damage to the microvilli, organelles, and cytomembranes in the midgut cells of susceptible insects, such as M. separata, while no significant changes were observed in insensitive species like Agrotis ipsilon nih.govmdpi.comnih.gov.

The mechanism of action of some insecticidal periplocosides, including PST and PSP, involves the inhibition or activation of key enzymes in the insect midgut nyxxb.cnresearchgate.netnih.govresearchgate.net. PST has been shown to significantly inhibit the activity of vacuolar-type H+-ATPases (V-ATPase) in Mythimna separata nyxxb.cnresearchgate.net. V-ATPase is an enzyme involved in various cellular processes, including nerve signal transduction researchgate.net. Another study suggested that powerful activation of tryptase, particularly weak alkaline tryptase, might be a dominant factor causing death in M. separata treated with PST nih.gov. While these studies shed light on the modes of action of related periplocosides, the precise molecular target(s) and detailed mode of action of this compound specifically require further investigation, although its activity against the red imported fire ant suggests interaction with vital physiological processes in this species . The interaction with cellular membranes and proteins, potentially altering signaling pathways, has also been suggested as a general mode of action for this compound biosynth.com.

Here are some data points from the search results presented in interactive tables:

Table 1: Insecticidal Activity of Periplocosides against Mythimna separata and Plutella xylostella nih.gov

| Compound | Insect Species | Larval Stage | LD50 (µ g/larva ) |

| Periplocoside T | Mythimna separata | 3rd | 1.31 |

| Periplocoside D | Mythimna separata | 3rd | 3.94 |

| Periplocoside F | Mythimna separata | 3rd | 3.42 |

| Periplocoside T | Plutella xylostella | 3rd | 5.45 |

| Periplocoside D | Plutella xylostella | 3rd | 12.17 |

| Periplocoside F | Plutella xylostella | 3rd | 13.95 |

Table 2: Insecticidal Activity of Periplocoside X against Red Imported Fire Ant Castes tandfonline.com

| Compound | Ant Caste | LD50 (mg/L) |

| Periplocoside X | Soldiers | 748.99 |

| Periplocoside X | Workers | 116.62 |

| Periplocoside X | Males | 2169.58 |

| Periplocoside X | Alate females | 3079.33 |

Note: While this compound was also active in this study, specific LD50 values for this compound against each caste were not explicitly provided in the snippet, only that Periplocoside X showed the strongest activity among the tested compounds which included this compound.

Table 3: Antifungal Activity of Periplocoside W against Phytopathogenic Fungi zu.edu.egresearchgate.net

| Compound | Fungal Species | EC50 (mg/L) |

| Periplocoside W | Valsa mali | 26.50 |

| Periplocoside W | Fusarium graminearum | 93.94 |

Note: this compound was included in the study, but its specific EC50 values were not provided in the snippet, only the values for Periplocoside W were highlighted as highly significant.

Molecular Mechanisms of Action and Cellular Target Identification of Periplocoside N

Interaction with Cellular Membranes and Proteins

Periplocoside N demonstrates a noteworthy mode of action as it interacts with cellular membranes and proteins biosynth.com. Fluorescence localization studies with Periplocoside NW have indicated that it can bind to the midgut cells of Mythimna separata larvae nih.govmdpi.com. Ultrastructural observations following treatment with Periplocoside NW revealed the degradation and destruction of microvilli in the columnar and goblet cells of the midgut tissues in sensitive larvae nih.gov. This suggests that interactions with the cellular membrane and associated structures are a key aspect of the compound's activity nih.govmdpi.com.

Disruption of Specific Cellular Processes by this compound

The interaction of this compound with cellular components potentially alters signaling pathways and can exert cytotoxic effects biosynth.com. The disruption of certain cellular processes is thought to contribute to its bioactivity biosynth.com. In insects, periplocosides, including Periplocoside P, have been shown to affect the digestive system, leading to symptoms such as cessation of feeding and apparent abdomen swelling mdpi.comnih.gov. Ultrastructural damage to midgut epithelial cells, particularly the microvilli, has been observed, indicating a disruption of normal digestive processes mdpi.comnih.gov.

Identification of Receptor Binding Proteins and Specific Molecular Targets

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Research on related periplocosides has employed biochemical techniques to pinpoint potential binding proteins mdpi.comnih.gov.

Affinity Chromatography-Based Target Identification (e.g., Aminopeptidases, ATPases)

Affinity chromatography is a valuable technique for identifying proteins that bind to a specific compound creative-biolabs.comwikipedia.org. This method involves immobilizing the compound (the ligand) onto a solid support and using it to "fish" for binding proteins from a complex mixture, such as cell lysate creative-biolabs.comwikipedia.org. Studies using affinity chromatography with Periplocoside E, a related periplocoside with a similar structure to this compound in terms of common features, have identified several potential binding proteins in the midgut epithelium cells of Mythimna separata larvae mdpi.comnih.govnih.govresearchgate.net.

Eight binding proteins were obtained and identified through liquid chromatography/quadrupole-time of flight-mass spectrometry (LC/Q-TOF-MS) analysis of the proteins eluted from the affinity column mdpi.comnih.govnih.govresearchgate.net. These proteins include luciferin (B1168401) 4-monooxygenase, aminopeptidase (B13392206) N, aminopeptidase N3, NADH dehydrogenase subunit 5, phosphatidylinositol 3-phosphate 3-phosphatase myotubularin, actin, uncharacterized family 31 glucosidase KIAA1161, and 2OG-Fe(2) oxygenase superfamily protein mdpi.comnih.govnih.govresearchgate.net. Based on the observed symptoms in insects treated with periplocosides and the known functions of these proteins, aminopeptidase N (APN) and aminopeptidase N3 were speculated to be likely putative targets of periplocosides mdpi.comnih.govnih.gov. APN is a historically recognized target receptor nih.gov.

Furthermore, research on Periplocoside P has suggested that the V-type ATPase A subunit in the midgut epithelium might be regarded as a target binding site of periplocosides mdpi.comnih.govnih.gov. Enzymology validation indicated that Periplocoside P can significantly inhibit V-type ATPase activity in a concentration-dependent manner nih.govnih.gov.

Table 1: Potential Binding Proteins of Periplocoside E Identified by Affinity Chromatography

| Protein Name | Identification Method | Source Tissue | Putative Target? |

| Luciferin 4-monooxygenase | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

| Aminopeptidase N | LC/Q-TOF-MS | M. separata midgut epithelium | Likely Putative |

| Aminopeptidase N3 | LC/Q-TOF-MS | M. separata midgut epithelium | Likely Putative |

| NADH dehydrogenase subunit 5 | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

| Phosphatidylinositol 3-phosphate 3-phosphatase | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

| Actin | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

| Uncharacterized family 31 glucosidase KIAA1161 | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

| 2OG-Fe(2) oxygenase superfamily protein | LC/Q-TOF-MS | M. separata midgut epithelium | Potential |

Proteomic Approaches for Binding Protein Elucidation

Proteomic analysis can complement affinity chromatography by providing a broader view of protein changes in response to compound treatment frontiersin.org. Comparative proteomic analysis has been utilized to investigate the effects of Periplocoside P on brush border membrane vesicles in the midgut epithelium of Mythimna separata larvae nih.govnih.govmdpi.com. This approach identified differentially expressed proteins (DEPs) after treatment, including proteins involved in protein degradation, transport, folding, synthesis, and energy metabolism nih.govnih.gov. While this method identifies proteins whose expression levels are altered, it can also provide clues about potential targets and affected pathways frontiersin.org. The identification of V-type ATPase A subunit as a putative target through proteomic analysis and enzymatic validation highlights the utility of this approach nih.govnih.gov.

Signaling Pathway Modulation by this compound

This compound may interact with cellular signaling pathways biosynth.com. While direct studies on this compound's effects on signaling cascades are limited in the provided search results, research on related periplocosides offers relevant information mdpi.compsu.edu.

Effects on Cell Signaling Cascades (e.g., ERK, JNK)

Studies on Periplocoside E have shown its ability to specifically and markedly inhibit the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) in T cells stimulated with anti-CD3 mdpi.compsu.edu. This suggests that periplocosides can modulate key signaling pathways involved in cellular activation and function mdpi.compsu.edu. However, it was also noted that lower concentrations of Periplocoside E could inhibit T cell proliferation and IFN-γ production without affecting ERK and JNK activation, indicating the involvement of other mechanisms psu.edu. Another possible mechanism explored for Periplocoside E's effect on T cell proliferation is the inhibition of IL-2R expression and the subsequent impact on the IL-2-induced signaling pathway psu.edu. These findings on Periplocoside E suggest that this compound may also influence similar or related signaling cascades, contributing to its observed biological activities biosynth.commdpi.compsu.edu.

Transcriptional and Translational Regulation

Studies on other periplocosides isolated from Periploca sepium suggest potential interactions with cellular processes that involve the regulation of gene expression and protein synthesis. For instance, periplocoside A has been reported to significantly suppress IL-4 transcription and IFN-γ translation, indicating an influence on the expression of these specific genes and proteins involved in immune responses. semanticscholar.org

While direct evidence for this compound's specific effects on transcriptional and translational machinery is not explicitly detailed in the search results, research on related compounds and the general mechanisms of gene expression provide a framework for understanding potential modes of action. Transcriptional regulation involves the control of mRNA synthesis from a DNA template, often mediated by transcription factors that bind to specific DNA sequences like promoters and enhancers. savemyexams.comwou.edunih.gov Translational regulation, on the other hand, controls protein synthesis from mRNA, a process involving ribosomes and various initiation and elongation factors. academie-sciences.frelifesciences.orgmdpi.comvt.edu This can occur through mechanisms such as modulating mRNA stability, altering the efficiency of ribosome binding, or controlling poly(A) tail length. academie-sciences.frelifesciences.orgnih.gov

One study investigating the effects of Periplocoside P (PSP), another compound from Periploca sepium, on Mythimna separata larvae, utilized techniques like quantitative real-time polymerase chain reaction (RT-qPCR) to measure gene expression levels, specifically focusing on the vma1 gene which encodes a subunit of V-type H+-ATPase. nih.gov This indicates that transcriptional analysis is a relevant approach in studying the mechanisms of periplocosides. In this study, vma1 expression levels were found to be significantly up-regulated in PSP-treated larvae at various time points compared to control groups. nih.gov The largest fold-change observed was approximately 2.38 at 24 hours post-treatment. nih.gov Although this finding pertains to Periplocoside P, it demonstrates that periplocosides can influence gene expression at the transcriptional level in insects.

Furthermore, proteomic analysis in the same study identified differentially expressed proteins (DEPs) in PSP-treated M. separata, which were implicated in processes including protein degradation, transporter activity, folding, and synthesis. nih.gov This suggests that periplocosides can impact the cellular proteome, which is the ultimate outcome of both transcriptional and translational regulation.

While comprehensive data tables specifically detailing the transcriptional and translational effects of this compound were not found within the provided search results, the methodologies employed in studies of related periplocosides, such as RT-qPCR for transcriptional analysis and proteomic approaches for assessing protein levels, are relevant for future investigations into this compound's molecular mechanisms.

Structure Activity Relationship Sar Studies of Periplocoside N Analogs

Identification of Key Structural Features for Biological Activity

The Glycosidic Chain: The sugar portion, or glycone, significantly modulates the compound's pharmacological profile. The number of sugar units, their type (e.g., glucose, rhamnose, cymarose), and the stereochemistry of their linkages influence properties such as water solubility, bioavailability, and binding affinity to the target.

Ester Groups: Many active pregnane (B1235032) glycosides feature esterification at various positions on the aglycone or sugar moieties. These ester groups, such as benzoyloxy or isovaleroyloxy groups, can introduce additional points of interaction with biological targets and significantly alter the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes. nih.gov

The table below summarizes the principal structural components and their generally accepted roles in determining the biological activity of pregnane glycosides, which can be extrapolated to Periplocoside N analogs.

| Structural Feature | Role in Biological Activity |

| Aglycone (Steroid) Core | Determines the fundamental pharmacophore and binding orientation. |

| Hydroxyl (-OH) Groups | Act as hydrogen bond donors/acceptors, critical for target interaction. |

| Glycosidic Chain (Glycone) | Modulates pharmacokinetics (solubility, absorption) and can influence binding affinity and selectivity. |

| Ester Moieties | Can enhance binding through additional interactions and modify lipophilicity. |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of pharmacological activity. nih.govmhmedical.com Since biological targets such as enzymes and receptors are chiral, they can differentiate between stereoisomers of a drug molecule. nih.gov A molecule's specific 3D shape affects its binding affinity, efficacy, and metabolic profile. mhmedical.com

For a complex molecule like this compound, there are numerous chiral centers within both the steroid nucleus and the sugar residues. The specific configuration (R or S) at each of these centers is crucial for establishing the precise spatial orientation of functional groups required for optimal interaction with a biological target.

Orientation of Substituents: Substituents on the steroid core can be in either an axial or equatorial position, and can project above (β-configuration) or below (α-configuration) the plane of the steroid. Even a minor change in the orientation of a key hydroxyl or ester group can lead to a significant loss of activity due to steric hindrance or the loss of a critical hydrogen bond. researchgate.net

Anomeric Configuration of Sugars: The glycosidic bond connecting the sugar to the aglycone or to another sugar has a specific stereochemistry (α or β). This linkage dictates the orientation of the entire sugar chain relative to the aglycone, profoundly impacting the molecule's interaction with its target.

While specific studies on this compound isomers are not available, research on other chiral drugs confirms that different enantiomers or diastereomers can have widely varying biological activities, with one isomer often being significantly more potent than the others. nih.govresearchgate.net

Contribution of Glycosylation Pattern and Aglycone Moiety to Activity

The interplay between the aglycone and the glycone moieties is central to the SAR of this compound. The aglycone typically provides the core structure for target interaction, while the glycosylation pattern fine-tunes the molecule's properties. researchgate.net

Role of the Aglycone: The aglycone is often considered the primary determinant of the mechanism of action. Modifications to the steroid nucleus, such as the introduction or removal of double bonds or hydroxyl groups, can dramatically alter the compound's intrinsic activity and selectivity.

Role of the Glycosylation Pattern: Glycosylation has a profound impact on the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Solubility and Bioavailability: The addition of sugar units generally increases the water solubility of the steroidal aglycone, which can improve its absorption and distribution in the body. nih.gov

Target Recognition: The sugar chain can serve as a recognition element, guiding the molecule to its specific biological target. In some cases, the glycone itself may form critical interactions with the receptor.

Modulation of Potency: The number and type of sugars can significantly affect potency. For example, some studies on cardiac glycosides have shown that monoglycosides can be more potent than the corresponding aglycone or diglycosides, suggesting an optimal length and composition for the sugar chain.

The following table illustrates the hypothetical impact of modifications to the glycosylation and aglycone structures on the biological activity of a this compound analog.

| Modification | Predicted Effect on Activity | Rationale |

| Removal of all sugar units (Aglycone only) | Significant decrease in activity | Loss of solubility and potentially critical binding interactions provided by the sugar. researchgate.net |

| Change from a disaccharide to a monosaccharide | Activity may increase or decrease | Potency is dependent on an optimal sugar chain length for the specific target. |

| Alteration of sugar type (e.g., D-glucose to L-rhamnose) | Change in activity and/or selectivity | Different sugars present distinct patterns of hydroxyl groups for interaction. |

| Introduction of a new hydroxyl group on the aglycone | Potential increase in potency | May introduce a new, favorable hydrogen bond with the target receptor. |

| Removal of an ester group from the aglycone | Likely decrease in activity | Loss of a key binding interaction point and alteration of lipophilicity. |

Computational Chemistry Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry offers powerful tools to investigate and predict the SAR of this compound analogs, accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. pensoft.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org A QSAR model for this compound analogs would be developed by:

Generating a dataset of this compound analogs with their measured biological activities.

Calculating various molecular descriptors for each analog (e.g., electronic, steric, hydrophobic properties).

Using statistical methods to build an equation that relates these descriptors to activity.

Validating the model to ensure its predictive power.

Once a reliable QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogs, guiding chemists to focus on structures with the highest predicted potency. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) to a second (the receptor or target protein). nih.gov A molecular docking study would involve:

Obtaining a 3D structure of the biological target, either through experimental methods like X-ray crystallography or computational homology modeling.

Placing the 3D structure of the this compound analog into the binding site of the target.

Using a scoring function to evaluate and rank the different binding poses based on their predicted interaction energy.

Docking studies can provide valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are crucial for binding. researchgate.net This information can explain the observed SAR and provide a rational basis for designing new analogs with improved affinity and selectivity. For instance, if docking reveals an empty hydrophobic pocket in the receptor near the bound ligand, an analog could be designed with an additional hydrophobic group to fill that pocket and enhance binding.

Synthetic and Semi Synthetic Strategies for Periplocoside N and Its Derivatives

Total Synthesis Approaches to Periplocoside N Core Structure

The total synthesis of pregnane (B1235032) glycosides like this compound is a formidable task due to the stereochemical complexity of both the steroid nucleus and the carbohydrate moiety, as well as the challenge of forming the glycosidic linkages with the correct stereochemistry. While a complete total synthesis of this compound has not been extensively documented, strategies can be inferred from the successful synthesis of related, and often more complex, molecules like Periploside A. researchgate.net

The synthesis of the this compound core can be conceptually divided into two main parts: the synthesis of the aglycone, periplogenin (B192074), and the synthesis of the specific sugar moiety, followed by their strategic coupling.

Aglycone (Periplogenin) Synthesis: The synthesis of the periplogenin core has been reported, establishing a foundational route to this key intermediate. acs.org Synthetic strategies typically start from more readily available steroid precursors. Key transformations involve the controlled introduction of hydroxyl groups and other functionalities at specific positions on the steroid's four-ring system. Challenges in this phase include:

Stereocontrol: Ensuring the correct stereochemistry at multiple chiral centers.

Regioselectivity: Introducing functional groups at the desired carbon atoms without affecting other reactive sites.

Protecting Group Strategy: A complex sequence of protecting and deprotecting various hydroxyl groups is necessary to achieve the desired transformations.

Oligosaccharide Synthesis and Glycosylation: The carbohydrate portion of this compound consists of specific deoxy sugars. The synthesis of these sugars and their subsequent linkage to the periplogenin core is a critical and often challenging phase. Modern glycosylation methods are employed to control the stereochemistry of the newly formed glycosidic bonds. researchgate.net The total synthesis of the related Periploside A, for instance, required a linear sequence of 29 steps and involved sophisticated glycosylation protocols to assemble its hexasaccharide chain. researchgate.net

| Challenge | Description | Common Strategies |

| Aglycone Complexity | The periplogenin core has multiple stereocenters and functional groups that require precise installation. | Stepwise functional group interconversion from common steroid starting materials; use of stereodirecting reactions. |

| Glycosidic Linkage | Formation of the bond between the steroid and the first sugar, and between subsequent sugars, with correct anomeric configuration (α or β) is difficult. | Use of advanced glycosyl donors (e.g., trichloroacetimidates, thioglycosides); neighboring group participation; catalyst-controlled glycosylation. researchgate.net |

| Deoxy Sugar Synthesis | The 2-deoxy sugars found in many cardiac and pregnane glycosides are inherently less stable and more challenging to synthesize and couple. | Glycal-based methodologies; radical-based deoxygenation reactions. |

| Overall Convergence | A long linear synthesis is inefficient. Convergent strategies where the aglycone and oligosaccharide are synthesized separately and then coupled are preferred. | Development of stable, advanced intermediates for both the glycone and aglycone parts before the final coupling step. researchgate.net |

Semi-Synthetic Modifications of this compound Analogs for Enhanced Bioactivity

Given the difficulty of total synthesis, semi-synthesis offers a more practical approach to generate analogs of this compound for structure-activity relationship (SAR) studies. This involves isolating the natural product and chemically modifying it. The primary goals are to improve potency, enhance selectivity for a biological target, and reduce toxicity. Modifications typically target the sugar chain or the steroidal aglycone.

Modifications of the Glycoside Moiety: The sugar portion of cardiac and pregnane glycosides is crucial for their pharmacokinetic properties and often plays a significant role in their biological activity. pnas.org

Glycorandomization: This technique involves chemically modifying the sugar chain to create a library of new glycoside analogs. "Neoglycorandomization," for example, can attach a wide variety of unprotected sugars to the aglycone. pnas.orgresearchgate.net Studies on the cardiac glycoside digitoxin (B75463) have shown that altering the sugar moiety can dramatically enhance anticancer potency and tumor specificity, sometimes independent of the compound's traditional activity of inhibiting the Na+/K+-ATPase pump. pnas.org

Acetylation/Esterification: Adding acetyl or other ester groups to the sugar's hydroxyls can alter the compound's lipophilicity, potentially improving cell membrane permeability. mdpi.com

Modifications of the Steroid Core: The aglycone is directly responsible for interacting with many protein targets.

Hydroxyl Group Modification: Esterification or etherification of the hydroxyl groups on the steroid nucleus can influence binding affinity and metabolic stability.

Lactone Ring Modification: The unsaturated lactone ring at the C-17 position is a common feature of cardiac glycosides. Modifying this ring can significantly impact bioactivity. medchemexpress.cn

The table below summarizes findings from studies on related cardiac glycosides, which can inform potential semi-synthetic strategies for this compound. pnas.orgfrontiersin.orgnih.gov

| Modification Type | Example on Related Compound | Observed Effect on Bioactivity |

| Sugar Chain Variation | Replacing the natural trisaccharide of digitoxin with different single sugars (neoglycorandomization). | Dramatically increased and diversified anticancer activity against various cell lines; some analogs showed enhanced tumor specificity. pnas.org |

| Sugar Chain Removal | Use of the aglycone (e.g., digitoxigenin) alone. | Generally reduced activity compared to the glycoside, highlighting the importance of the sugar moiety for potency. medchemexpress.cn |

| Modification of Sugar Hydroxyls | Acetylation of sugar hydroxyls. | Can increase lipophilicity, potentially altering cellular uptake and efficacy. |

| Combination Therapy | Using a cardiac glycoside like digoxin (B3395198) in combination with a standard chemotherapeutic agent (Adriamycin). | Synergistic antiproliferative effects on non-small cell lung cancer cells and reduced cardiotoxicity of the chemotherapeutic agent. frontiersin.org |

Rational Design of this compound-Based Chemical Probes

To understand how this compound exerts its biological effects, it is essential to identify its molecular targets within the cell. Chemical probes are powerful tools for this purpose. nevadogroup.com A chemical probe is a modified version of a bioactive molecule that contains a reporter tag (like biotin (B1667282) or a fluorescent dye) allowing for the detection and isolation of its binding partners. nih.gov

The rational design of a this compound-based probe involves several key steps:

Identify a suitable attachment point: A position on the this compound structure must be found where a linker and tag can be attached without destroying its biological activity. This is typically determined through SAR studies.

Choose an appropriate linker: The linker should be long and flexible enough to allow the tagged molecule to bind to its target without steric hindrance from the reporter tag.

Select a reporter tag: The choice of tag depends on the intended application.

Biotin: Used for affinity purification of target proteins. The high affinity of biotin for streptavidin allows for the capture of the probe-protein complex on streptavidin-coated beads. nih.gov

Fluorescent Dyes: Used for visualizing the subcellular localization of the compound or its targets using fluorescence microscopy. rsc.orgnih.gov

Photoaffinity Labels: These tags can be activated by UV light to form a covalent bond with the target protein, enabling more robust identification. chemrxiv.org

Research on other cardiac glycosides provides a blueprint for this approach. For instance, biotinylated probes of β-Antiarin and α-Antiarin were designed and synthesized to investigate their role in inducing the Nur77 protein, which is involved in cancer cell apoptosis. nih.gov These probes successfully identified binding partners and helped elucidate the compound's mechanism of action. Similarly, biotinylated digoxin derivatives are used in diagnostic immunoassays to detect levels of the drug. fda.gov

| Component | Function | Examples |

| Parent Molecule | The bioactive scaffold that recognizes and binds to the cellular target(s). | This compound |

| Linker/Spacer | Connects the parent molecule to the reporter tag, minimizing steric hindrance. | Polyethylene glycol (PEG) chains, alkyl chains. |

| Reporter Tag | Enables detection, visualization, or purification of the probe-target complex. | Biotin, Fluorescein, Rhodamine, Diazirine (photoaffinity). nih.govrsc.orgchemrxiv.org |

| Application | The experimental use of the designed probe. | Target Identification (Pull-down assays), Cellular Imaging (Microscopy), Activity-Based Protein Profiling. nih.gov |

By applying these synthetic and medicinal chemistry strategies, researchers can overcome the scarcity of this compound, generate novel analogs with potentially improved therapeutic properties, and develop sophisticated chemical tools to unravel its complex biological functions.

Biotechnological Approaches for Periplocoside N Production

Plant Cell and Tissue Culture of Periploca Species for Periplocoside N Production

Plant tissue culture techniques allow for the in vitro cultivation of plant cells, tissues, or organs under sterile conditions mdpi.comnih.gov. This approach can provide a controlled environment for the production of secondary metabolites, independent of seasonal and environmental variations mdpi.com. Studies on Periploca species have demonstrated the feasibility of in vitro propagation and the production of secondary metabolites using tissue culture researchgate.netresearchgate.net.

Research on Digitalis purpurea, another plant known for producing cardiac glycosides structurally related to pregnane (B1235032) glycosides like this compound, has shown that in vitro shoot cultures can produce cardiotonic glycosides such as digitoxin (B75463) and digoxin (B3395198) researchgate.net. Explant type and culture medium composition, including plant growth regulators, significantly influence shoot formation and secondary metabolite accumulation in plant tissue cultures researchgate.netbiotrop.orgsigmaaldrich.com. For instance, in Digitalis purpurea, nodal explants cultured on Murashige and Skoog (MS) medium supplemented with specific concentrations of benzyladenine (BA) showed high multiple shoot formation researchgate.net. Similarly, studies on Periploca aphylla have investigated the effects of different growth regulators on in vitro propagation from nodal explants researchgate.net.

While direct studies specifically detailing the production of this compound through Periploca cell or tissue culture were not extensively found in the search results, the successful application of these techniques for the production of other pregnane glycosides and cardiac glycosides in related plant species like Digitalis suggests their potential for this compound production. Optimizing culture conditions, including the type of explant, basal medium, plant growth regulator concentrations, and potential elicitors or precursor feeding, would be crucial for enhancing this compound yields in Periploca tissue cultures nih.govresearchgate.net.

Metabolic Engineering Strategies for Enhanced Biosynthesis in Plant Systems

Metabolic engineering involves modifying metabolic pathways within an organism to enhance the production of specific compounds nih.govmdpi.com. For plant secondary metabolites, this can involve manipulating genes encoding enzymes in the biosynthetic pathway, introducing genes from other organisms, or altering regulatory elements nih.govmdpi.commdpi.com.

The biosynthesis of pregnane glycosides like this compound involves complex enzymatic steps, likely originating from sterol precursors such as cholesterol plos.orgnih.gov. Studies on the biosynthesis of cardiac glycosides in Digitalis have identified key enzymes, such as cytochrome P450s involved in sterol side-chain cleavage, which are crucial for the formation of the pregnane skeleton plos.orgnih.gov. Understanding the specific biosynthetic pathway of this compound in Periploca sepium is a critical first step for applying metabolic engineering strategies. Identifying the genes and enzymes involved in the conversion of primary metabolites to this compound would allow for targeted genetic modifications.

Potential metabolic engineering strategies in Periploca plant systems could include:

Overexpression of genes encoding rate-limiting enzymes: Increasing the activity of enzymes that control the speed of the biosynthetic pathway could lead to higher production of this compound.

Downregulation of genes competing pathways: Reducing the flux of precursors into competing metabolic pathways could redirect resources towards this compound biosynthesis.

Expression of heterologous genes: Introducing genes from other organisms with enzymes that can catalyze specific steps more efficiently or introduce new steps could enhance production nih.govrsc.org.

While the specific metabolic pathway for this compound is not explicitly detailed in the provided search results, research on related cardiac glycosides in Digitalis provides a framework for understanding the potential enzymatic steps and precursors involved plos.orgnih.gov. Applying similar genomic and transcriptomic approaches to Periploca sepium could help elucidate the this compound biosynthetic pathway and identify targets for metabolic engineering.

Microbial Fermentation Strategies for this compound Precursors or Analogs

Microbial fermentation is a well-established biotechnological process for producing various chemicals, including natural products and their precursors, using microorganisms such as bacteria, yeast, and fungi scielo.brmdpi.comwikipedia.org. While direct microbial fermentation for the production of complex plant specialized metabolites like this compound can be challenging due to the complexity of their biosynthetic pathways, microbes can be engineered to produce precursors or simpler analogs nih.govrsc.org.

The core structure of this compound is a pregnane glycoside medchemexpress.com. Pregnanes are a class of C21 steroids. Steroids are derived from cholesterol or other sterols plos.orgnih.gov. Microbial fermentation has been used for the production of various steroids and their precursors nju.edu.cn. For example, microbial biotransformation can be used to synthesize specific hydroxylated steroids, which can then be used as intermediates for the synthesis of more complex molecules nju.edu.cn.

Strategies for microbial fermentation related to this compound could involve:

Engineering microbes to produce steroid precursors: Microorganisms like Escherichia coli or yeast can be engineered to produce cholesterol or other relevant sterols through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways nih.govfrontiersin.org.

Microbial biotransformation of intermediates: Specific microbial strains or enzymes can be used to perform targeted modifications, such as hydroxylation or glycosylation, on exogenously supplied steroid precursors to produce intermediates closer to the this compound structure mdpi.comnju.edu.cn.

Reconstruction of partial biosynthetic pathways in microbes: Key enzymatic steps from the this compound biosynthetic pathway in Periploca sepium could potentially be transferred and expressed in a microbial host to produce the final compound or late-stage intermediates nih.govrsc.org.

Research on the microbial production of other complex natural products, such as ginsenosides (B1230088) (glycosylated triterpenes) and anthracyclines, demonstrates the potential of metabolic engineering and synthetic biology approaches in microbial hosts frontiersin.orgnih.gov. While producing the complete this compound molecule in a microbe might be complex, microbial systems could serve as efficient factories for producing key steroid aglycones or glycosyl donors required for enzymatic or chemical synthesis of this compound.

Optimization of Bioprocess Parameters for Enhanced Yields

Optimizing bioprocess parameters is crucial for maximizing the yield and efficiency of biotechnological production systems, whether using plant cell cultures or microbial fermentation evologic.atmdpi.comtechnologynetworks.comgfi.org. Key parameters that need to be considered and optimized include:

Culture Medium Composition: The type and concentration of carbon sources (e.g., sucrose (B13894), glucose), nitrogen sources (e.g., ammonium, nitrate), mineral salts, vitamins, and growth regulators significantly impact cell growth and secondary metabolite production biotrop.orgmdpi.comresearchgate.netmlsu.ac.in. Optimizing the balance of these nutrients is essential mdpi.comresearchgate.net.

Physical Parameters: Temperature, pH, aeration (dissolved oxygen levels), and agitation rate are critical physical parameters that need to be controlled evologic.atmdpi.comgfi.orgmlsu.ac.in. These factors influence cell growth, enzyme activity, and product formation biotrop.orgmdpi.com.

Elicitation: Applying biotic or abiotic elicitors can induce stress responses in plant cells, leading to increased production of secondary metabolites nih.govresearchgate.net. Examples of elicitors include fungal mycelial extracts, yeast extract, salicylic (B10762653) acid, and various salts researchgate.net.

Precursor Feeding: Supplementing the culture medium with metabolic precursors can bypass early steps in the biosynthetic pathway and directly channel resources towards the desired product researchgate.netmdpi.com. For this compound, feeding with specific steroids like cholesterol or progesterone (B1679170) might enhance production in plant cell cultures researchgate.netmdpi.com.

Cultivation Mode: Batch, fed-batch, or continuous fermentation modes can be employed, each with its own advantages and disadvantages depending on the growth kinetics and product formation characteristics of the system evologic.atmlsu.ac.in.

Optimization typically involves a systematic approach, varying one or more parameters while keeping others constant to determine their effect on biomass accumulation and this compound yield evologic.atmdpi.comresearchgate.net. This can involve experimental designs such as response surface methodology or other statistical approaches to identify optimal conditions researchgate.net. Monitoring key process variables in real-time using sensors and implementing control strategies are essential for maintaining optimal conditions throughout the production process evologic.attechnologynetworks.comgfi.org.

For Periploca tissue cultures, studies on other plants have shown that parameters like sucrose concentration, phosphate levels, and the ammonium:nitrate ratio in the medium can significantly affect biomass accumulation and secondary metabolite production biotrop.orgresearchgate.net. For microbial fermentation, optimizing parameters like glucose concentration, pH, and temperature are known to influence the production of various compounds, including hyaluronic acid and lactic acid precursors nih.govnih.gov. Applying these principles to Periploca cell cultures or engineered microbial systems would be vital for achieving commercially viable yields of this compound or its precursors.

Future Research Directions and Translational Potential of Periplocoside N

Advanced Mechanistic Investigations and Multi-Omics Profiling

A fundamental understanding of how Periplocoside N interacts with biological systems at a molecular level is crucial. While its classification as a cardiac glycoside suggests the Na+/K+-ATPase pump as a primary target, the full spectrum of its mechanistic actions remains to be elucidated. nih.gov Future investigations must move beyond preliminary assays to build a comprehensive picture of its cellular and systemic effects.

Advanced Mechanistic Approaches: Modern analytical tools can provide unprecedented insights into reaction mechanisms and the identification of reactive intermediates. rsc.org Techniques such as photoionization and photoelectron photoion coincidence spectroscopy could be adapted to study the interactions of this compound with its biological targets. rsc.org These methods allow for the unequivocal and isomer-selective assignment of elusive intermediates, which is critical for understanding the precise chemical interactions driving its biological activity. rsc.org

Multi-Omics Profiling: The advent of high-throughput omics technologies offers a powerful, unbiased approach to systematically map the biological perturbations induced by this compound. mdpi.com An integrated multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the compound's impact on global cellular processes. nih.govnih.gov This approach allows researchers to move from studying single targets to understanding the complex, interconnected networks that are affected. mdpi.com

For instance, single-cell multi-omics analysis could identify specific cell populations that are particularly responsive to this compound, revealing cellular heterogeneity in drug response that is missed by bulk analyses. mdpi.comresearchgate.net This level of detail is crucial for identifying not only the direct targets but also the downstream signaling cascades and off-target effects, which are vital for predicting both efficacy and potential toxicity.

| Omics Approach | Potential Research Questions for this compound | Expected Outcomes |

| Genomics | Does this compound induce genomic instability or epigenetic modifications? | Identification of potential genotoxic effects and epigenetic regulatory mechanisms. |

| Transcriptomics | Which genes and signaling pathways are up- or down-regulated upon treatment? | A comprehensive map of the transcriptional response to the compound. |

| Proteomics | How does the compound alter the cellular proteome and post-translational modifications? | Identification of direct binding partners and downstream protein expression changes. |

| Metabolomics | What is the impact of this compound on cellular metabolism? | Understanding of metabolic reprogramming and identification of novel biomarkers of drug activity. |

This table outlines potential research avenues using multi-omics technologies to investigate this compound.

Exploration of Novel Therapeutic Applications beyond Current Scope

Cardiac glycosides are historically known for their use in treating heart conditions. nih.gov However, recent research has highlighted their potential in other areas, most notably as anticancer agents. nih.gov The increased susceptibility of cancer cells to these compounds supports the exploration of their therapeutic potential in oncology. nih.gov Future research should therefore cast a wide net to identify novel therapeutic niches for this compound.